7-Chloro-2-methylquinolin-3-amine
Overview
Description
7-Chloro-2-methylquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C10H9ClN2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylquinolin-3-amine can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
7-Chloro-2-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antimalarial, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the development of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylquinolin-3-amine involves its interaction with various molecular targets. In the case of its antimalarial activity, the compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemozoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound with a quinoline core.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness: 7-Chloro-2-methylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and hydroxychloroquine, which are primarily used for their antimalarial activity, this compound has broader applications in antimicrobial and anticancer research .
Properties
IUPAC Name |
7-chloro-2-methylquinolin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6/h2-5H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBCUUKKWKRJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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